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Compound of Interest

Compound Name:
Benzyloxyacetaldehyde dimethyl

acetal

Cat. No.: B147722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectral data for

benzyloxyacetaldehyde dimethyl acetal (CAS No. 127657-97-0). Due to the limited

availability of public experimental data, this document presents predicted Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR)

absorption frequencies based on the compound's functional groups. Detailed experimental

protocols for acquiring such spectra are also provided for practical application in a laboratory

setting.

Compound Overview
Compound Name: Benzyloxyacetaldehyde dimethyl acetal Molecular Formula: C₁₁H₁₆O₃

Molecular Weight: 196.24 g/mol Structure:
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The following sections summarize the predicted and expected spectral data for

benzyloxyacetaldehyde dimethyl acetal. The NMR and MS data are computationally

predicted, while the IR data is based on characteristic frequencies of the functional groups

present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.25 Multiplet 5H C₆H₅-

~ 4.55 Singlet 2H -O-CH₂-Ph

~ 4.50 Triplet 1H -CH(OCH₃)₂

~ 3.55 Doublet 2H -CH₂-CH(OCH₃)₂

~ 3.35 Singlet 6H -CH(OCH₃)₂

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) (ppm) Assignment

~ 138.0 Quaternary Aromatic Carbon (C-ipso)

~ 128.4 Aromatic CH (C-ortho, C-meta)

~ 127.7 Aromatic CH (C-para)

~ 103.0 Acetal Carbon (CH(OCH₃)₂)

~ 73.0 Methylene Carbon (-O-CH₂-Ph)

~ 71.0 Methylene Carbon (-CH₂-CH)

~ 54.0 Methoxy Carbons (-OCH₃)

Infrared (IR) Spectroscopy
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The IR spectrum is expected to show characteristic absorptions for an aromatic ring, an ether,

and an acetal functional group.[1][2]

Wavenumber
Range (cm⁻¹)

Intensity Vibration Functional Group

3100 - 3000 Medium-Weak C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch
Aliphatic (CH, CH₂,

CH₃)

1600, 1495 Medium-Weak C=C Stretch Aromatic Ring

1250 - 1050 Strong C-O Stretch Ether & Acetal

Mass Spectrometry (MS)
The Electron Ionization (EI) mass spectrum is predicted to show the following fragmentation

pattern.

Predicted m/z
Proposed Ion Structure /
Formula

Likely Fragmentation
Pathway

196 [C₁₁H₁₆O₃]⁺• Molecular Ion (M⁺•)

165 [C₁₀H₁₃O₂]⁺
Loss of a methoxy radical

(•OCH₃)

121 [C₇H₅O₂]⁺ Cleavage of the acetal group

91 [C₇H₇]⁺
Benzyl cation (rearranged to

tropylium ion)

75 [C₃H₇O₂]⁺ Dimethoxyethyl cation

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic

compound such as benzyloxyacetaldehyde dimethyl acetal.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 5-25 mg of the liquid sample and dissolve it in

about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[3] The

solvent should be chosen based on the sample's solubility and to avoid overlapping signals

with the analyte.

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette

directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could

degrade spectral quality.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the low natural

abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum

to singlets for each unique carbon.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid sample onto the

surface of a polished salt plate (e.g., NaCl or KBr).[4]

Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film between the plates.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
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Acquire a background spectrum of the empty instrument first.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final

spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber.

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store

them in a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample (typically less than a

microgram) into the mass spectrometer. For a volatile liquid, this can be done via a heated

direct insertion probe or through the injection port of a Gas Chromatograph (GC) coupled to

the mass spectrometer.

Ionization (Electron Impact - EI):

The sample molecules in the vapor phase are bombarded by a high-energy beam of

electrons (typically 70 eV).[5]

This bombardment removes an electron from the molecule, creating a positively charged

molecular ion (M⁺•).

Fragmentation and Analysis:

The excess energy from ionization causes the molecular ion to fragment into smaller,

characteristic charged ions and neutral radicals.

These ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge (m/z) ratio.

Detection: A detector measures the abundance of each ion at a specific m/z, and the data is

plotted as a mass spectrum showing relative intensity versus m/z. The most intense peak is

known as the base peak and is assigned a relative intensity of 100.

Visualization of Spectroscopic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://analyticalscience.wiley.com/do/10.1002/sepspec.10120education/full/i97dca9608c7bfa88fcf79f9b29f68226.pdf
https://www.docbrown.info/page06/spectra/benzaldehyde-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the structural elucidation of a

chemical compound using multiple spectroscopic techniques.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: Workflow for compound identification using spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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